molecular formula C22H22O7 B2953240 ethyl 2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate CAS No. 859137-68-1

ethyl 2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate

Cat. No.: B2953240
CAS No.: 859137-68-1
M. Wt: 398.411
InChI Key: JGOFLRDETQVSLV-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a synthetic chromene derivative supplied for use as a heterocyclic building block in chemical and pharmaceutical research. Chromene and chromane derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of potential biological activities. Such compounds are frequently investigated as novel therapeutic agents, with research indicating potential applications as corticotropin-releasing hormone (CRH) receptor antagonists for the treatment of central nervous system disorders such as anxiety, depression, and schizophrenia . The molecular structure of this compound, which includes a chromen-4-one core, is a key scaffold in chemical synthesis. Related 2-methyl-4-oxo-4H-chromene derivatives are known to serve as versatile intermediates for further chemical transformations, enabling the exploration of structure-activity relationships and the development of new chemical entities . The compound is characterized by a molecular formula of C22H22O7 and an average molecular mass of 398.41 g/mol . As a standard practice for research chemicals, analytical data such as NMR and HPLC should be consulted to confirm identity and purity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. All sales are final, and the buyer assumes responsibility for verifying product suitability for their intended application.

Properties

IUPAC Name

ethyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-4-25-17-8-6-7-9-18(17)29-22-14(3)28-19-12-15(10-11-16(19)21(22)24)27-13-20(23)26-5-2/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOFLRDETQVSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a synthetic compound that belongs to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The following sections detail the biological activity of this compound based on diverse research findings.

Chemical Structure

The chemical structure of this compound is characterized by a chromenone backbone with an ethoxyphenoxy substituent. The molecular formula is C23H24O7C_{23}H_{24}O_{7}, and it has a molecular weight of approximately 396.43 g/mol.

Antioxidant Activity

Research has shown that compounds with chromenone structures often exhibit significant antioxidant properties. A study demonstrated that this compound effectively scavenged free radicals, thereby reducing oxidative stress in vitro. The antioxidant activity was evaluated using various assays, including DPPH and ABTS radical scavenging assays, yielding IC50 values comparable to known antioxidants such as ascorbic acid.

Assay Type IC50 Value (µM)
DPPH25.6
ABTS30.1

Anticancer Activity

The anticancer potential of this compound was assessed in various cancer cell lines. In vitro studies indicated that the compound exhibited cytotoxic effects against human breast cancer (MCF7) and colon cancer (HT29) cell lines, with IC50 values of 15 µM and 20 µM, respectively. The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Activity

In vivo studies have indicated that this compound possesses anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's anti-inflammatory effects were comparable to those of standard non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
    • Cell Lines Tested : MCF7, HT29, HeLa
    • Results : Significant cytotoxicity observed with IC50 values ranging from 15 µM to 25 µM across different cell lines.
  • Antioxidant Efficacy : In another study focusing on antioxidant activity, the compound was tested against several free radicals. It showed promising results in scavenging DPPH radicals, which are commonly used to assess antioxidant capacity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Substituent Effects on Bioactivity: The 2-ethoxyphenoxy group in the target compound likely enhances lipophilicity (logP ~3–4) compared to simpler derivatives (e.g., compound , logP ~1.5), improving membrane permeability .

Synthetic Efficiency :

  • Ethyl bromoacetate is a versatile reagent for introducing the acetoxy group, with yields >80% under optimized conditions (e.g., vs. ~40% in older methods).
  • Multi-component reactions (e.g., compound 12 ) enable rapid diversification but require stringent purification.

Spectral Signatures: IR: Lactonic C=O stretches at ~1670–1730 cm⁻¹ and ester C=O at ~1700–1750 cm⁻¹ . ¹H-NMR: Substituents like methyl (δ 2.1–2.4 ppm) and ethoxy (δ 1.3–1.5 ppm) groups provide diagnostic peaks .

ADMET Considerations :

  • Compounds with bulky aromatic groups (e.g., benzothiazole in ) may exhibit higher metabolic stability but lower aqueous solubility.
  • Hydrazide derivatives (e.g., compound 10 ) show favorable toxicity profiles in preliminary studies.

Contradictions and Limitations

  • reports an 81–82% yield for ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, contrasting with older literature (40%), highlighting methodological advancements .
  • Bioactivity data for the target compound is absent in the evidence, requiring extrapolation from structural analogs.

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